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molecular formula C12H11NO B192787 Phenyl(pyridin-2-yl)methanol CAS No. 14159-57-0

Phenyl(pyridin-2-yl)methanol

Cat. No. B192787
M. Wt: 185.22 g/mol
InChI Key: UYESUYBXKHPUDU-UHFFFAOYSA-N
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Patent
US04806535

Procedure details

A suspension of 7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine (2.93 g, 12.79 mmol) in 64 ml of 0.2N NaOH is heated to 75° C. with stirring for 24 hours. The mixture is then filtered and the filtrate evaporated to produce crude 2-pyridyl phenyl carbinol, which is not further purified, but rather, dissolved in 70 mL of pyridine and treated with chromium (VI) oxide pyridine complex (10.0 g, 38.78 mmol). A black mixture results which is stirred at 23° C. for 24 hours, then treated with saturated aqueous NaHCO3 (50 ml) and extracted with CHCl3 (3×75 mL). Acidification of the basic aqueous layer to pH 2 with concentrated HCl generates a precipitate which is filtered and dried to produce crude 2-(4-fluorobenzoyl)pyridine-3-carboxylic acid. Treatment of the latter with diazomethane in ether, followed by silica gel chromotography of the resulting solid (using hexane-EtOAc (3:1) as the eluent) produces 3 -carbomethoxy-2-(4-fluorobenzoyl)pyridine. M.P. 95°-96.5° C.
Name
7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:12]3=[N:13][CH:14]=[CH:15][CH:16]=[C:11]3C(=O)[O:9]2)=[CH:4][CH:3]=1>[OH-].[Na+]>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:11][C:12]=1[CH:8]([C:5]1[CH:4]=[CH:3][CH:2]=[CH:7][CH:6]=1)[OH:9] |f:1.2|

Inputs

Step One
Name
7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine
Quantity
2.93 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1OC(C=2C1=NC=CC2)=O
Name
Quantity
64 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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